

Application Notes and Protocols for YJZ5118

Treatment in Organoids

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Compound of Interest

Compound Name: YJZ5118

Cat. No.: B15584452

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **YJZ5118**, a potent and selective covalent inhibitor of CDK12 and CDK13, to induce DNA damage in 3D organoid models. The protocols outlined below detail experimental procedures for assessing the effects of **YJZ5118** on organoid viability and quantifying DNA damage.

Introduction

YJZ5118 is a small molecule inhibitor that covalently binds to CDK12 and CDK13, key regulators of transcriptional elongation. Inhibition of CDK12/13 by **YJZ5118** disrupts the phosphorylation of RNA Polymerase II at Serine 2, leading to the suppression of genes involved in the DNA Damage Response (DDR), such as BRCA1 and RAD51.[1] This impairment of the DDR pathway results in the accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.[2][3] Notably, treatment with **YJZ5118** has also been shown to induce the phosphorylation of Akt, a key node in cell survival signaling, presenting a potential synthetic lethal interaction when combined with Akt inhibitors.[2]

Organoids, as 3D self-organized structures that recapitulate the complex architecture and function of their tissue of origin, offer a more physiologically relevant model for studying the effects of therapeutic compounds compared to traditional 2D cell cultures. These protocols are designed to leverage the advantages of organoid systems for the preclinical evaluation of **YJZ5118**.

Data Presentation

Table 1: In Vitro Efficacy of YJZ5118 and Related CDK12/13 Inhibitors

Compound	Target(s)	IC50 (CDK12)	IC50 (CDK13)	Effective Concentration in 2D Cell Lines	Reference
YJZ5118	CDK12/13	39.5 nM	26.4 nM	~100 nM in VCaP cells (induces apoptosis)	[3]
THZ531	CDK12/13	158 nM	69 nM	50 nM in Jurkat cells; 200 nM in HGSOC organoids	[2]
SR-4835	CDK12/13	99 nM	4.9 nM (Kd)	30-90 nM in MDA-MB-231 cells	[4]

Note: The effective concentration in organoids may be higher than in 2D cell cultures due to factors such as drug penetration.

Experimental Protocols

Protocol 1: Determining Organoid Viability Following YJZ5118 Treatment using CellTiter-Glo® 3D Assay

This protocol describes how to assess the cytotoxic effects of **YJZ5118** on organoids by measuring ATP levels, an indicator of metabolically active cells.

Materials:

- Organoids cultured in Matrigel® domes in a 96-well plate

- **YJZ5118** stock solution (in DMSO)
- Organoid culture medium
- CellTiter-Glo® 3D Cell Viability Assay (Promega)
- Opaque-walled 96-well plates for luminescence reading
- Plate shaker
- Luminometer

Procedure:

- Organoid Plating: Plate organoids in Matrigel® domes in a 96-well plate according to your standard protocol. Allow organoids to form for at least 48-72 hours.
- **YJZ5118** Treatment:
 - Prepare a serial dilution of **YJZ5118** in organoid culture medium. A suggested starting concentration range is 10 nM to 10 µM. Include a DMSO-only vehicle control.
 - Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of **YJZ5118** or vehicle control.
 - Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- CellTiter-Glo® 3D Assay:
 - Equilibrate the CellTiter-Glo® 3D Reagent and the organoid plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
 - Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing to lyse the organoids within the Matrigel®.

- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Transfer the lysate to an opaque-walled 96-well plate.
- Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell viability for each concentration of **YJZ5118** by normalizing the luminescence signal to the vehicle control. Plot the results to determine the IC50 value of **YJZ5118** in your organoid model.

Protocol 2: Quantification of DNA Damage in Organoids by γ H2AX Immunofluorescence Staining

This protocol details the immunofluorescent staining of phosphorylated H2AX (γ H2AX), a marker for DNA double-strand breaks, in whole organoids.

Materials:

- Organoids cultured in Matrigel® on an 8-well chamber slide or similar imaging-compatible plate
- **YJZ5118** stock solution (in DMSO)
- Organoid culture medium
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)
- Primary antibody: anti- γ H2AX antibody
- Fluorescently labeled secondary antibody

- DAPI (for nuclear counterstaining)
- Antifade mounting medium
- Confocal microscope

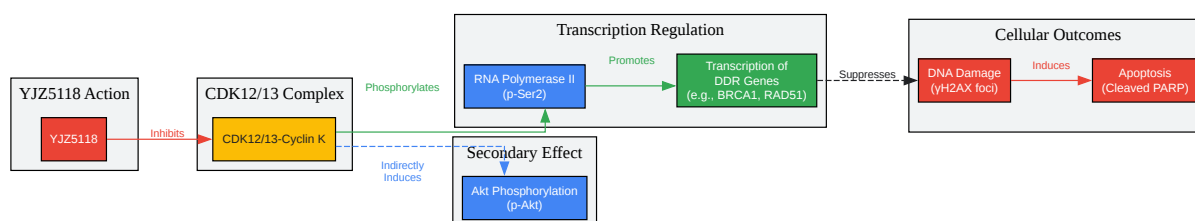
Procedure:

- Organoid Culture and Treatment:
 - Culture organoids in an imaging-compatible format.
 - Treat organoids with **YJZ5118** at the desired concentrations (e.g., 100 nM, 500 nM, 1 μ M) for a specified duration (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
- Fixation:
 - Carefully remove the culture medium.
 - Gently wash the organoids twice with PBS.
 - Fix the organoids with 4% PFA for 30-60 minutes at room temperature.
- Permeabilization and Blocking:
 - Wash the fixed organoids three times with PBS.
 - Permeabilize with Permeabilization Buffer for 30 minutes at room temperature.
 - Wash three times with PBS.
 - Block with Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
- Antibody Staining:
 - Incubate with the primary anti- γ H2AX antibody diluted in Blocking Buffer overnight at 4°C.
 - Wash the organoids three times with PBS containing 0.1% Triton X-100.

- Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.
- Wash three times with PBS containing 0.1% Triton X-100.
- Mounting and Imaging:
 - Carefully remove the final wash solution.
 - Add a drop of antifade mounting medium and cover with a coverslip.
 - Image the organoids using a confocal microscope. Acquire Z-stacks to capture the 3D structure.

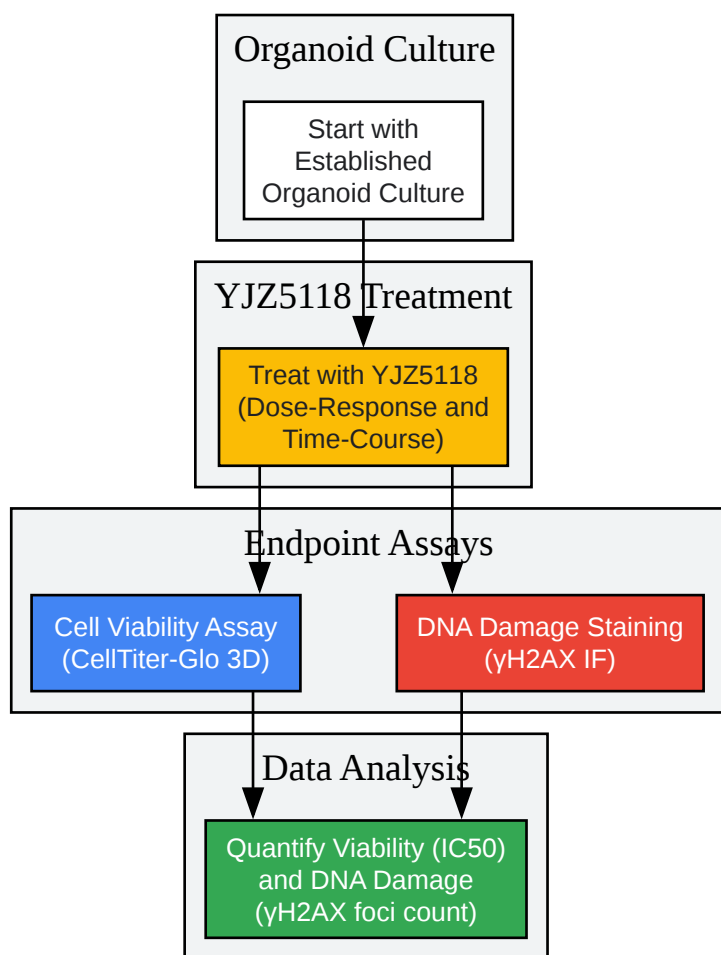
Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Compare the levels of DNA damage between the **YJZ5118**-treated and control groups.

Mandatory Visualizations



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Caption: **YJZ5118** inhibits CDK12/13, leading to DNA damage and apoptosis.



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Caption: Workflow for assessing **YJZ5118**'s effects on organoids.

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